Journal Name:Nanophotonics
Journal ISSN:2192-8606
IF:7.923
Journal Website:http://www.abe.pl/en/journal/28103/nanophotonics
Year of Origin:0
Publisher:Walter de Gruyter
Number of Articles Per Year:135
Publishing Cycle:
OA or Not:Not
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-26 , DOI:
10.1055/a-2107-5653
Quinazolinedione derivatives were obtained from 2-aminobenzoic acids and bench-stable α-chloroaldoxime O-methanesulfonates via DMAP-catalyzed domino reactions under mild reaction conditions in one-pot fashion. Chemical transformations involved nucleophilic substitution, Tiemann rearrangement, and cyclic urea formation. The strength of nitrogen nucleophile of 2-aminobenzoic acids and the high level of carbon electrophile of α-chloroaldoxime O-methanesulfonates were crucial for the reaction outcome. An application to synthesize a quinazolinedione building block was introduced.
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-24 , DOI:
10.1055/a-2106-1678
A regiocontrolled functionalization of a pyridylthiophene scaffold was accomplished. Regioselectivity for deprotonation of the pyridylthiophene was switched by changing the reaction conditions, including the metal amide base and the solvent. Subsequently, in situ transmetalation and halogen dance on the corresponding organometallic species were controlled by additives and the reaction temperature, as well as by the above reaction conditions. This method successfully enabled the synthesis of four iodinated constitutional isomers from a single starting material, 2-(5-bromo-2-thienyl)pyridine.
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-21 , DOI:
10.1055/s-0042-1751477
This account reports the glycosylation reactions of glycosyl trichloroacetimidates and various alcohols using several organophotoacids as activators under photo-irradiation conditions. The reactions proceed smoothly to give the corresponding glycosides in high yields. The organophotoacids can be recovered and reused many times without any loss of efficiency, which demonstrates their environmentally benign features. 1 Introduction 2 Photo-Induced Glycosylation Using Naphthol Derivatives 3 Photo-Induced Glycosylation Using Aryl Thioureas 4 Photo-Induced Glycosylation Using Diaryldisulfides 5 Photo-Induced Glycosylation Using Diarylthiophenes 6 Conclusion
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-06 , DOI:
10.1055/a-2099-6389
Amphidinolide U is a cytotoxic marine macrolide isolated from Amphidinium sp., sharing 75% of the amphidinolide C backbone. We report here a synthetic study of the C1–C12 fragment of amphidinolide U. The C6–C12 pattern was built using consecutive regioselective ring opening of epoxides, a directed reaction to control newly formed stereogenic centers. In parallel, the C1–C5 moiety was constructed by taking advantage of a symmetrical diol. Attempts to cross-couple the C1–C5 and C6–C12 fragments by using a Suzuki cross-coupling reaction led to poor conversion rates. The same transformation on a close substrate model used during past studies on the total synthesis of amphidinolides F and C2 was successful. These contrasting results could be explained by a presumed steric hindrance of the protecting group adjacent to the vinyl function involved in the cross-coupling reaction. Our investigations will stimulate the optimization of C(sp2)–C(sp3) cross-coupling reactions with bulky substrates, with the aim of achieving a total synthesis of amphidinolide U.
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-06 , DOI:
10.1055/a-2095-5164
Triplet excitons are ubiquitous in organic chromophores and possess intrinsically longer lifetimes than their singlet exciton counterparts, and thus potentially larger diffusion lengths that have been considered beneficial for organic solar cells (OSCs). However, existing triplet-generating materials rarely possess low bandgap, high triplet energy and yield, and good crystallinity and charge mobility within a single compound. In this Account, I first describe the rationales behind our ‘roller-wheel’-type molecular structural designs through a brief literature survey and our initial attempt in Pt-containing conjugated polymers. Then, a series of novel Pt-bisacetylide-containing small molecules will be discussed. I mainly focus on the thought process for selecting the building blocks and detail their synthetic strategies, as well as their solid-state structures, especially that of the single crystals, confirming the effectiveness of our structural designs. Next, photophysical properties of these compounds are discussed in the context of optical spectroscopy and transient absorption spectroscopy, which is corroborated by theoretical calculations. Organic solar cells employing these compounds are introduced next, one of which displayed record-setting performance among Pt-containing materials. I end this Account with an outlook on future works with a focus on molecular engineering to control triplet excited-state energetics and dynamics. 1 Introduction 2 Initial Attempt 3 Rationale of Design 4 Synthesis of ‘Roller Wheels’ 5 Solid-State Structures of ‘Roller Wheels’ 6 Photophysical Studies 7 Theoretical Investigation 8 Device Application 9 Outlook – Managing Triplet Excited States
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-14 , DOI:
10.1055/a-2103-9140
Alkylboronic acids are widely used in medicinal chemistry, material sciences, and organic synthesis. Accordingly, a large number of methods have been developed for the regio- and stereo-selective synthesis of these structures. Transition-metal-catalyzed hydroboration of alkenes is one of the most convenient and direct methods. However, the stereoselective hydroboration of heteroatom-substituted alkenes and regioselective hydroboration of aliphatic internal alkenes are still challenging. In this account, we emphasize our recent work on ligand-enabled transition-metal-catalyzed regio- and/or stereoselective hydroboration of alkenes, including copper-catalyzed asymmetric hydroboration of β-amidoacrylonitriles, β-amidoacrylate esters, indole-3-carboxylates, and iridium-catalyzed distal hydroboration of aliphatic internal alkenes. 1 Introduction 2 Copper-Catalyzed Asymmetric Hydroboration of Enamine Derivatives 3 Iridium-Catalyzed Distal Hydroboration of Aliphatic Internal Alkenes 4 Conclusion
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-13 , DOI:
10.1055/a-2107-5567
A general and efficient three-component protocol for the synthesis of isoxazolidines has been developed. A range of nitrosoarenes, olefins, as well as iodonium ylides can be subjected to this reaction to generate the N-aryl isoxazolidines derivatives with moderate to excellent yields. In addition, we demonstrate that this approach employs the 1,3-dipolar cycloaddition of nitrones generated in situ from iodonium ylides and nitroso compounds, with olefins in the absence of any catalysts and additives.
Nanophotonics ( IF 7.923 ) Pub Date: 2023-06-14 , DOI:
10.1055/a-2088-9219
Chiral pentacarboxycyclopentadienyl bromide reagents were synthesized to accomplish enantioselective bromination of silyl enol ethers to give corresponding α-bromoketone products in good yields and up to 77% ee. A catalytic version of this reaction was also demonstrated through the combination of Lewis acid activators and diethyl 2,2-dibromomalonate as stoichiometric achiral bromine source.
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-20 , DOI:
10.1055/a-2102-7006
A decarboxylative oxidation of carboxylic acids was developed through visible-light-induced photocatalysis with molecular oxygen as a green oxidant and copper as a co-catalyst. This reaction worked smoothly on various type of acids, and could potentially be used in modifications of natural products. The high efficiency of this transformation was demonstrated on over 40 substrates.
Nanophotonics ( IF 7.923 ) Pub Date: 2023-06-27 , DOI:
10.1055/s-0042-1751465
The pharmacokinetic properties and, in particular, the poor solubilities of lead drug compounds are often a major impediment to their future clinical development. One common and effective solution is generally to use salt forms. Efficient strategies for the synthesis of quinolinium and quinazolinium salt series with promising therapeutic activities are thus of major interest. This study compares different synthetic routes for the rapid preparation of monomeric and dimeric aminoquinolinium and aminoquinazolinium salts. The advantages and limitations of the different processes, especially the importance of step order, are discussed.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.70 | 37 | Science Citation Index Expanded | Not |